

Application Notes and Protocols: PF-05089771 in Preclinical Models of Neuropathic Pain

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Compound of Interest

Compound Name: PF 05089771

Cat. No.: B609952

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Introduction

PF-05089771 is a potent and highly selective, peripherally restricted inhibitor of the voltage-gated sodium channel Nav1.7.[1] Human genetic studies have identified Nav1.7 as a critical channel in pain signaling, making it a key target for the development of novel analgesics. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in a congenital insensitivity to pain, while gain-of-function mutations are linked to extreme pain disorders.[2][3] PF-05089771 was developed to selectively block this channel with the aim of treating various pain states, including neuropathic pain.

These application notes provide a summary of the use of PF-05089771 in preclinical models, detailing its mechanism of action, efficacy in various pain models, and relevant experimental protocols. Despite promising preclinical indications, it is important to note that PF-05089771 showed disappointing results in clinical trials for painful diabetic neuropathy when administered systemically, leading to the discontinuation of its development for this indication.[4] However, recent preclinical studies have shown significant analgesic effects with intrathecal administration.

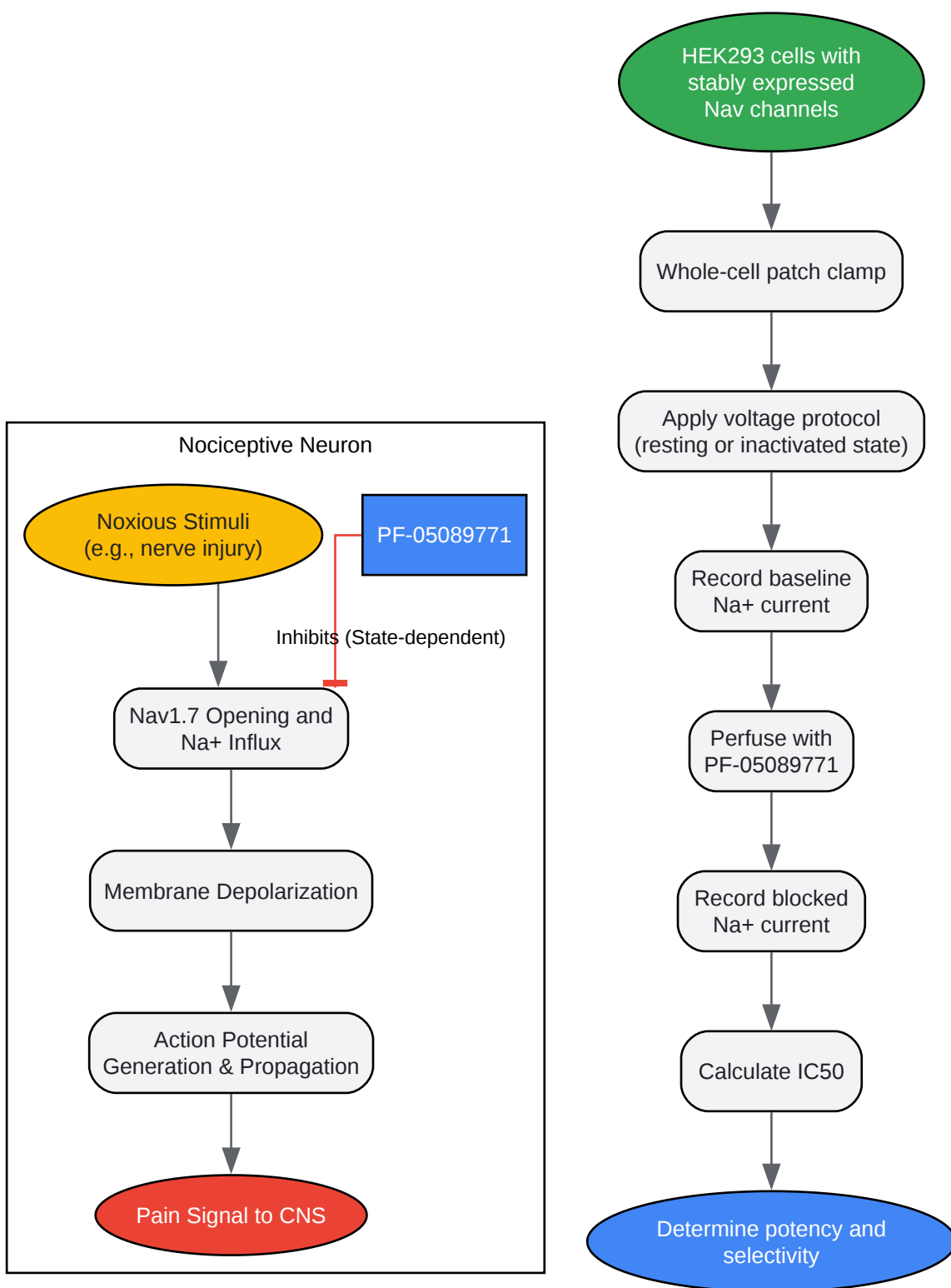
Mechanism of Action

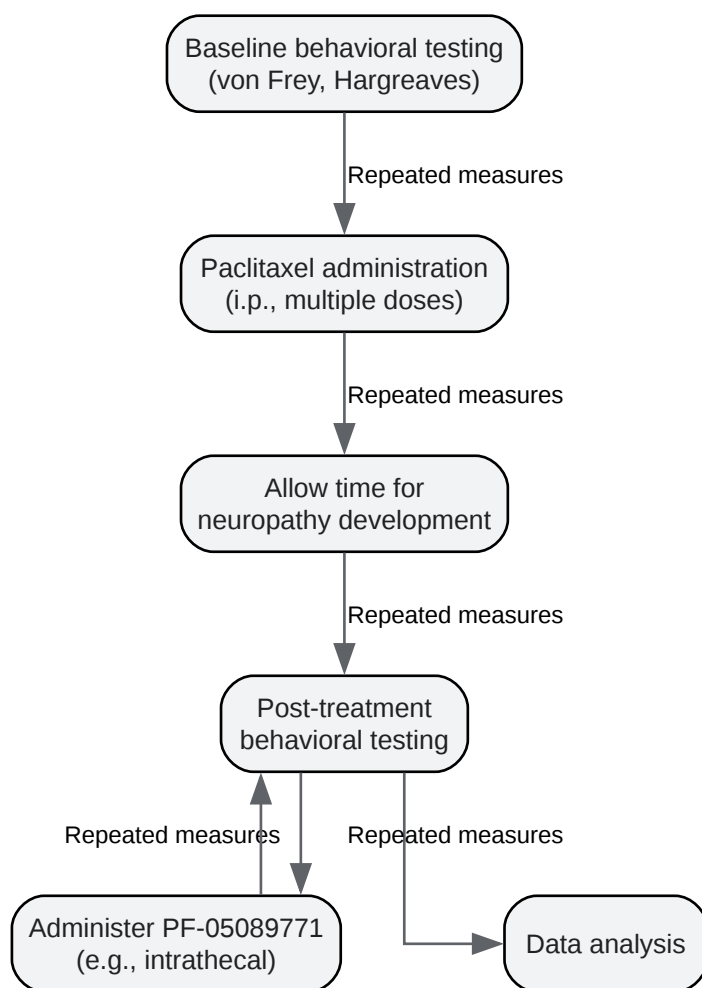
PF-05089771 is an aryl sulfonamide that acts as a state-dependent inhibitor of Nav1.7, showing significantly higher potency for the inactivated state of the channel over the resting

state.^{[5][6]} This mechanism of action suggests that PF-05089771 preferentially targets neurons that are in a depolarized, high-frequency firing state, which is characteristic of neuropathic pain conditions. The interaction of PF-05089771 is with the voltage-sensing domain (VSD) of domain 4 (VSD4) of the Nav1.7 channel.^{[5][6]}

The selectivity of PF-05089771 for Nav1.7 is a key feature, with significantly lower potency against other sodium channel subtypes, which is intended to minimize off-target effects.^[1]

Signaling Pathway of Nav1.7 Inhibition





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